4-iodo-5-methyl-1,3-oxazole
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Overview
Description
4-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The presence of iodine and a methyl group at specific positions on the oxazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the cyclization of appropriate precursors, such as 4-iodo-2-methyl-2-nitroethanol, in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups replacing the iodine atom. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Iodo-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-iodo-5-methyl-1,3-oxazole exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-oxazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-5-methyl-1,3-oxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-5-methyl-1,3-oxazole:
Uniqueness
4-Iodo-5-methyl-1,3-oxazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where iodine’s properties are advantageous.
Properties
CAS No. |
2731015-06-6 |
---|---|
Molecular Formula |
C4H4INO |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
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